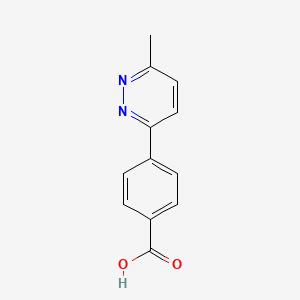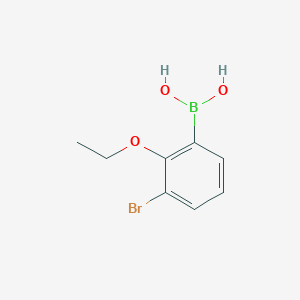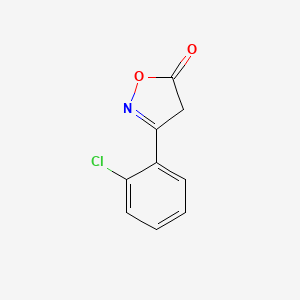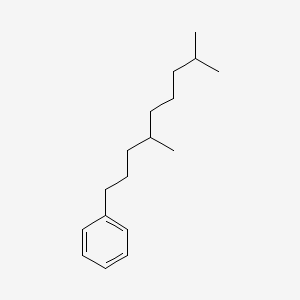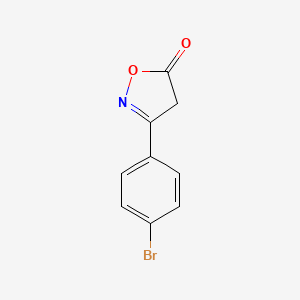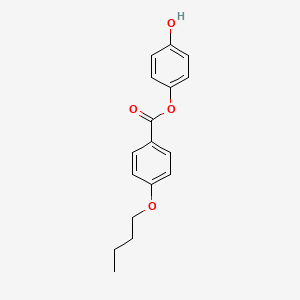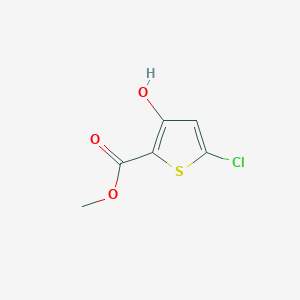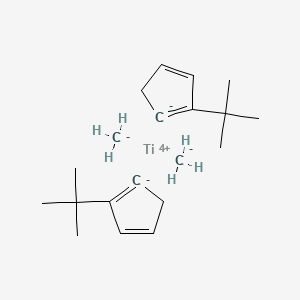
Titanium(4+) 2-tert-butylcyclopenta-1,3-dien-1-ide methanide (1/2/2)
Overview
Description
Titanium(4+) 2-tert-butylcyclopenta-1,3-dien-1-ide methanide (1/2/2) is a chemical compound that has gained significant attention in scientific research. It is a titanium-based catalyst that has been found to have a wide range of applications in various fields, including organic synthesis, polymerization, and material science.
Mechanism of Action
The mechanism of action of Titanium(4+) 2-tert-butylcyclopenta-1,3-dien-1-ide methanide (1/2/2) is complex and not fully understood. It is believed that the compound acts as a Lewis acid catalyst, activating the substrate and facilitating the reaction. The titanium center in the compound is highly electrophilic, which allows it to coordinate with the substrate and form a reactive intermediate. The resulting intermediate can then undergo further reactions to form the desired product.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Titanium(4+) 2-tert-butylcyclopenta-1,3-dien-1-ide methanide (1/2/2). However, it is known that the compound is highly reactive and can form reactive intermediates that may be toxic to living organisms. Therefore, caution should be exercised when handling and using this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of Titanium(4+) 2-tert-butylcyclopenta-1,3-dien-1-ide methanide (1/2/2) is its high catalytic activity. It has been found to be an effective catalyst in a wide range of reactions, and its use can lead to high yields and selectivity. Additionally, the compound is relatively easy to synthesize and handle.
One of the limitations of Titanium(4+) 2-tert-butylcyclopenta-1,3-dien-1-ide methanide (1/2/2) is its sensitivity to air and moisture. The compound can decompose in the presence of air or moisture, which can lead to a decrease in catalytic activity. Therefore, it is important to store and handle the compound under an inert atmosphere.
Future Directions
There are several future directions for research on Titanium(4+) 2-tert-butylcyclopenta-1,3-dien-1-ide methanide (1/2/2). One area of research is the development of new and more efficient synthesis methods for the compound. Another area of research is the exploration of the compound's applications in new fields, such as material science and biocatalysis. Additionally, there is a need for further research on the mechanism of action and the biochemical and physiological effects of the compound.
Scientific Research Applications
Titanium(4+) 2-tert-butylcyclopenta-1,3-dien-1-ide methanide (1/2/2) has been extensively studied for its applications in organic synthesis. It has been found to be an effective catalyst in a wide range of reactions, including olefin polymerization, carbonylation, and hydroamination. Additionally, it has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals.
properties
IUPAC Name |
2-tert-butylcyclopenta-1,3-diene;carbanide;titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H13.2CH3.Ti/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4,6H,5H2,1-3H3;2*1H3;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQCBAXKNBXCHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].CC(C)(C)C1=[C-]CC=C1.CC(C)(C)C1=[C-]CC=C1.[Ti+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621868 | |
| Record name | Titanium(4+) 2-tert-butylcyclopenta-1,3-dien-1-ide methanide (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
216107-76-5 | |
| Record name | Titanium(4+) 2-tert-butylcyclopenta-1,3-dien-1-ide methanide (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



